Cas no 318288-60-7 (ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate)
![ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate structure](https://ja.kuujia.com/images/noimg.png)
ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate 化学的及び物理的性質
名前と識別子
-
- ETHYL 2-[1-(4-METHYLBENZOYL)-3-OXO-2-PIPERAZINYL]ACETATE
- ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate
- 2-Piperazineacetic acid, 1-(4-methylbenzoyl)-3-oxo-, ethyl ester
-
ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 5H-414S-1G |
ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate |
318288-60-7 | >90% | 1g |
£770.00 | 2023-09-07 | |
Key Organics Ltd | 5H-414S-0.5G |
ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate |
318288-60-7 | >90% | 0.5g |
£385.00 | 2023-09-07 | |
A2B Chem LLC | AI84151-1g |
ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate |
318288-60-7 | >90% | 1g |
$1313.00 | 2023-12-30 | |
Key Organics Ltd | 5H-414S-10G |
ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate |
318288-60-7 | >90% | 10g |
£5775.00 | 2023-09-07 | |
Key Organics Ltd | 5H-414S-10MG |
ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate |
318288-60-7 | >90% | 10mg |
£63.00 | 2023-09-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00886245-1g |
Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate |
318288-60-7 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
Key Organics Ltd | 5H-414S-5MG |
ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate |
318288-60-7 | >90% | 5mg |
£46.00 | 2023-09-07 | |
Ambeed | A919337-1g |
Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate |
318288-60-7 | 90% | 1g |
$611.0 | 2024-04-20 | |
Key Organics Ltd | 5H-414S-1MG |
ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate |
318288-60-7 | >90% | 1mg |
£37.00 | 2023-09-07 | |
Key Organics Ltd | 5H-414S-5G |
ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate |
318288-60-7 | >90% | 5g |
£3080.00 | 2023-09-07 |
ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate 関連文献
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetateに関する追加情報
Professional Introduction to Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate (CAS No. 318288-60-7)
Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate, identified by its CAS number 318288-60-7, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of the 4-methylbenzoyl moiety and the acetic ester group in its structure contributes to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The structural framework of Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate incorporates a piperazine ring, which is a six-membered heterocyclic amine containing nitrogen atoms at positions 1 and 3. This particular arrangement enhances the compound's ability to interact with biological targets, such as enzymes and receptors, due to its ability to form hydrogen bonds and exhibit chiral properties. The introduction of the 4-methylbenzoyl group at the 1-position of the piperazine ring further modulates its pharmacological profile, potentially influencing its solubility, metabolic stability, and binding affinity.
The acetic ester group at the 2-position of the molecule plays a crucial role in its reactivity and functionalization potential. Ester groups are well-known for their versatility in organic synthesis, allowing for further derivatization through hydrolysis, transesterification, or reduction reactions. This feature makes Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate a valuable building block for constructing more complex molecules, including novel drug candidates and bioactive ligands.
In recent years, there has been growing interest in piperazine derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential in treating various neurological disorders, including depression, anxiety, and schizophrenia. The< strong>4-methylbenzoyl-substituted piperazine scaffold has shown particular promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. This has led to extensive research into optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives.
The synthesis of Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate involves a multi-step process that typically begins with the preparation of a protected piperazine intermediate. This intermediate is then functionalized with the 4-methylbenzoyl group followed by the introduction of the acetic ester moiety. The choice of synthetic routes can significantly impact the yield, purity, and scalability of the final product. Advanced synthetic methodologies, such as transition metal-catalyzed reactions or enzymatic transformations, have been employed to enhance efficiency and minimize byproduct formation.
The pharmacological evaluation of Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate has revealed several interesting properties. In vitro studies have demonstrated its ability to interact with various targets, including serotonin receptors (5-HT1A, 5-HT2A) and dopamine receptors (D1, D2). These interactions suggest potential therapeutic applications in central nervous system disorders. Additionally, preliminary in vivo studies have shown that this compound exhibits anxiolytic-like effects without causing significant sedation or motor impairment.
The< strong>Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate has also been investigated for its potential role in drug development as a scaffold for novel therapeutics. Its structural features make it an attractive candidate for further modifications aimed at improving bioavailability, reducing side effects, or enhancing target specificity. Collaborative efforts between academic researchers and pharmaceutical companies have led to innovative approaches in designing next-generation piperazine-based drugs.
The safety profile of Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate is another critical aspect that has been thoroughly evaluated. Preclinical toxicology studies have assessed its acute toxicity, chronic toxicity, genotoxicity, and carcinogenicity potential. These studies have provided valuable insights into its safety margins and potential risks associated with long-term use. The compound has generally demonstrated a favorable safety profile when used within recommended dosages.
The industrial application of Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate extends beyond academic research into commercial drug development programs. Its synthesis has been scaled up for large-scale production using optimized protocols that ensure high yield and purity. The compound is now available from specialized chemical suppliers who cater to both research institutions and pharmaceutical companies seeking high-quality intermediates for drug discovery.
The future directions for research on Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate are promising and multifaceted. Ongoing studies aim to explore new synthetic pathways that improve efficiency while reducing environmental impact. Additionally, there is a focus on developing novel derivatives with enhanced pharmacological properties through rational drug design approaches. Computational modeling techniques are being increasingly utilized to predict the binding modes of these compounds with biological targets.
In conclusion,< strong>Ethyl 2-[1-(4-methylbenzoyl)-3 oxopiperazin - acetate (CAS No. > ) remains a pivotal compound in chemical biology research with significant implications for pharmaceutical development.
318288-60-7 (ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate) Related Products
- 771574-22-2(4-Nitro-3-(trifluoromethyl)benzylamine)
- 2172470-02-7(4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid)
- 87268-36-8(4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole)
- 1261998-75-7(3-Pyridinol, 6-(3-chloro-4-fluorophenyl)-)
- 404844-03-7(N-Desmethyl Imatinib Mesylate)
- 1780461-17-7((4-methoxy-1-benzothiophen-5-yl)methanol)
- 1805920-62-0(2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-methoxypyridine)
- 2383647-27-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridine-2-carboxylic acid)
- 90693-88-2(1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium)
- 2229183-36-0(1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid)
